molecular formula C15H19NO B5629395 1-cinnamoylazepane CAS No. 27845-73-4

1-cinnamoylazepane

Cat. No. B5629395
CAS RN: 27845-73-4
M. Wt: 229.32 g/mol
InChI Key: WHZDUEFIOHTVLZ-ZHACJKMWSA-N
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Description

Cinnamoyl compounds, including 1-cinnamoylazepane, are known for their wide range of biological activities. These compounds, derivatives of cinnamic acid, are found naturally in various plants and have been utilized in multiple applications due to their chemical properties (Pontiki et al., 2019).

Synthesis Analysis

1-cinnamoylazepane can be synthesized through various chemical reactions, often involving the formation and modification of cinnamic acid derivatives. For example, cinnamic acids can be coupled with different compounds under palladium catalysis to produce various derivatives including alkyl cinnamates (Yamashita et al., 2010). The methoxycarbonylation of alkynes catalyzed by palladium complexes is another method that produces methyl cinnamate, a related compound, demonstrating the reactivity and versatility of cinnamic derivatives in synthesis (Núñez Magro et al., 2010).

Molecular Structure Analysis

The molecular structure of cinnamoyl compounds, including 1-cinnamoylazepane, is characterized by the presence of the cinnamoyl moiety, which affects their chemical reactivity and biological activity. Structural analysis and molecular modeling have shown that the geometric and conformational properties of these compounds are crucial for their function (Artico et al., 1998).

Chemical Reactions and Properties

Cinnamoyl derivatives engage in various chemical reactions, including decarboxylative coupling and radical polymerization. These reactions produce diverse structures, demonstrating the compounds' reactivity and potential for creating complex molecules. For instance, cinnamic acid derivatives have been utilized in metal-free decarboxylative cross-coupling reactions (Singh et al., 2015).

Physical Properties Analysis

The physical properties of cinnamoyl derivatives, such as solubility, melting point, and boiling point, are influenced by their molecular structure. While specific data for 1-cinnamoylazepane might not be readily available, the properties of related cinnamoyl compounds can provide insights into its behavior and applications.

Chemical Properties Analysis

Cinnamoyl compounds, including 1-cinnamoylazepane, exhibit a range of chemical properties, such as acidity, basicity, and reactivity towards different types of chemical reagents. These properties are crucial for their biological activities and applications in various fields (De et al., 2011).

Mechanism of Action

If the compound is biologically active, the mechanism of action is studied. This involves understanding how the compound interacts with biological molecules and the changes it induces .

Safety and Hazards

The safety and hazards of a compound are determined through toxicological studies. This includes its toxicity, flammability, and environmental impact .

Future Directions

Future directions could involve developing new synthesis methods, finding new applications for the compound, or studying its biological activity in more detail .

properties

IUPAC Name

(E)-1-(azepan-1-yl)-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO/c17-15(16-12-6-1-2-7-13-16)11-10-14-8-4-3-5-9-14/h3-5,8-11H,1-2,6-7,12-13H2/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHZDUEFIOHTVLZ-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCN(CC1)C(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201195882
Record name (2E)-1-(Hexahydro-1H-azepin-1-yl)-3-phenyl-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201195882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cinnamoylazepane

CAS RN

27845-73-4
Record name (2E)-1-(Hexahydro-1H-azepin-1-yl)-3-phenyl-2-propen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27845-73-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-1-(Hexahydro-1H-azepin-1-yl)-3-phenyl-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201195882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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